molecular formula C19H19ClN4O3S B2618228 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-67-8

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2618228
CAS RN: 946356-67-8
M. Wt: 418.9
InChI Key: HIPDSFZUPGZUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, also known as Pimasertib, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. It is a small molecule drug that is being developed for the treatment of various cancers. Pimasertib has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Scientific Research Applications

Pharmacokinetic Profiles and Metabolic Pathways

Research on compounds structurally related to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has shed light on their pharmacokinetic profiles and metabolic pathways in humans. For instance, the study of FK3453, a compound with a similar structural framework, revealed its pharmacokinetics and the role of aldehyde oxidase (AO) in its metabolism. Despite promising preclinical findings, FK3453 showed extremely low plasma concentrations in humans due to extensive metabolism by AO, with oxidative metabolites identified as major products. This indicates that compounds within this chemical family might undergo significant metabolic alterations, impacting their therapeutic efficacy and safety profiles (Akabane et al., 2011).

Therapeutic Applications and Efficacy

Compounds analogous to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for various therapeutic applications. For instance, ebrotidine, another compound with a related sulfonamide group, was compared with ranitidine and placebo for its effectiveness in preventing gastroduodenal lesions induced by piroxicam in patients with rheumatic diseases. The study concluded that ebrotidine, particularly at higher doses, provided the most potent protective effect against mucosal gastric lesions, highlighting the potential therapeutic benefits of sulfonamide derivatives in gastroprotection (Puscas et al., 1997).

Environmental and Occupational Exposure Considerations

Research has also focused on the environmental and occupational exposure to compounds structurally similar to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide. A study evaluating the genotoxic effects of chronic occupational exposure to benzene, a compound related through its use in fuels and industrial processes, highlighted the significant health risks associated with exposure to such chemicals. This research emphasizes the importance of monitoring and mitigating exposure to potentially hazardous chemicals in occupational settings (Costa-Amaral et al., 2019).

properties

IUPAC Name

4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDSFZUPGZUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.